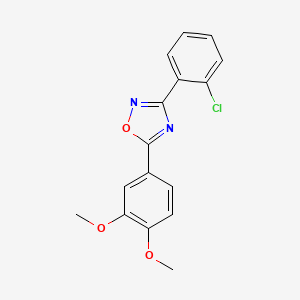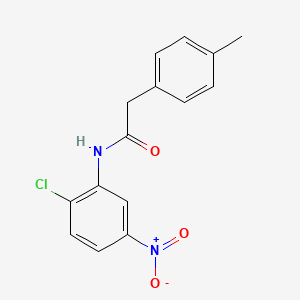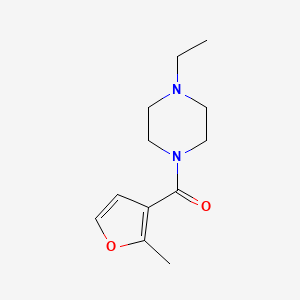
2-(mesityloxy)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(mesityloxy)-N-(2-methylphenyl)acetamide, also known as MAA, is a chemical compound that has been widely used in scientific research. MAA is a white crystalline powder that is soluble in organic solvents and water. This compound has been found to have various biochemical and physiological effects, making it an important tool in the field of scientific research.
Mécanisme D'action
The mechanism of action of 2-(mesityloxy)-N-(2-methylphenyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. This compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, this compound has been found to have antioxidant effects, which can be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(mesityloxy)-N-(2-methylphenyl)acetamide has several advantages as a research tool. It is easy to synthesize, and its effects have been well-documented. Additionally, this compound has a relatively low toxicity, making it safe for use in laboratory experiments. However, there are also limitations to its use. This compound is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the use of 2-(mesityloxy)-N-(2-methylphenyl)acetamide in scientific research. One potential area of study is the development of this compound-based drugs for the treatment of epilepsy and other neurological disorders. Additionally, this compound could be used as a tool for studying the role of GABA receptors in the nervous system. Finally, further research could be done to better understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
2-(mesityloxy)-N-(2-methylphenyl)acetamide can be synthesized by reacting 2-methylphenylacetic acid with mesityl oxide in the presence of a catalyst. The reaction produces this compound as a product, which can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(mesityloxy)-N-(2-methylphenyl)acetamide has been used in various scientific research applications such as in the study of the nervous system, cancer, and inflammation. It has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, this compound has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-9-14(3)18(15(4)10-12)21-11-17(20)19-16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCUBPWTBIXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)

![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)


![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)

![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)

![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)

